REACTION_CXSMILES
|
O[CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][CH2:11][O:12]S(C)(=O)=O.[H-].[Na+].[H][H]>O1CCCC1>[CH:6]1[C:5]2[CH2:10][CH2:11][O:12][CH2:2][CH2:3][C:4]=2[CH:9]=[CH:8][CH:7]=1.[CH2:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:1.2|
|
Name
|
Methanesulfonic acid 2-[2-(2-hydroxy-ethyl)-phenyl]-ethyl ester
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
OCCC1=C(C=CC=C1)CCOS(=O)(=O)C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
540 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by the addition of water (10 mL)
|
Type
|
CONCENTRATION
|
Details
|
the reaction concentrated to a volume of ca. 50 mL by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between water (50 mL) and ethyl ether (50 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with an additional portion of ethyl ether (50 mL)
|
Type
|
WASH
|
Details
|
the combined organics were washed with brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated onto silica gel
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC2=C1CCOCC2
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |